4-Bromo-1-(5,8-dioxaspiro[3.4]octan-2-yl)-1H-pyrazole
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Overview
Description
4-Bromo-1-(5,8-dioxaspiro[34]octan-2-yl)-1H-pyrazole is a chemical compound that features a bromine atom, a pyrazole ring, and a dioxaspiro octane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(5,8-dioxaspiro[3.4]octan-2-yl)-1H-pyrazole typically involves the reaction of 5,8-dioxaspiro[3.4]octane derivatives with pyrazole precursors under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts to facilitate the bromination and spirocyclization processes .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(5,8-dioxaspiro[3.4]octan-2-yl)-1H-pyrazole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-Bromo-1-(5,8-dioxaspiro[3.4]octan-2-yl)-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(5,8-dioxaspiro[3.4]octan-2-yl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The bromine atom and pyrazole ring play crucial roles in binding to target proteins or enzymes, potentially inhibiting their activity or altering their function. The dioxaspiro moiety may contribute to the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5,8-dioxaspiro[3.4]octane: Shares the dioxaspiro octane moiety but differs in the position of the bromine atom and the absence of the pyrazole ring.
5,8-Dioxaspiro[3.4]octan-2-ol: Lacks the bromine atom and pyrazole ring, making it structurally simpler.
Uniqueness
4-Bromo-1-(5,8-dioxaspiro[3.4]octan-2-yl)-1H-pyrazole is unique due to its combination of a bromine atom, pyrazole ring, and dioxaspiro octane moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C9H11BrN2O2 |
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Molecular Weight |
259.10 g/mol |
IUPAC Name |
4-bromo-1-(5,8-dioxaspiro[3.4]octan-2-yl)pyrazole |
InChI |
InChI=1S/C9H11BrN2O2/c10-7-5-11-12(6-7)8-3-9(4-8)13-1-2-14-9/h5-6,8H,1-4H2 |
InChI Key |
FZFWTUBJDMRESK-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(O1)CC(C2)N3C=C(C=N3)Br |
Origin of Product |
United States |
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